1-cyclopropyl-1H-indazol-5-amine

Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Inconsistent N1-substituted indazole scaffolds undermine SAR reproducibility in kinase inhibitor programs. 1-Cyclopropyl-1H-indazol-5-amine delivers a specific LogP of 2.53 for reliable passive permeability profiling. • Higher LogP (2.53 vs. 1.74 for N1-methyl analog) enables superior cellular uptake in hit-to-lead campaigns • Constrained N1-cyclopropyl group provides a distinct steric/electronic anchor for fragment-based screening • ≥95% commercial purity in powder form with full CoA support; global shipping available

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 939755-99-4
Cat. No. B6169057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-1H-indazol-5-amine
CAS939755-99-4
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=C(C=C3)N)C=N2
InChIInChI=1S/C10H11N3/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3,11H2
InChIKeyBOVRXCNSBJYYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-indazol-5-amine Procurement Guide


1-Cyclopropyl-1H-indazol-5-amine (CAS 939755-99-4) is a heterocyclic organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It belongs to the indazole family, a class of N-heterocycles known for their versatility as kinase inhibitor scaffolds [1]. The compound is characterized by a cyclopropyl group at the N1 position and a primary amine at the C5 position of the indazole ring, with a reported LogP of 2.53 . It is commercially available from multiple vendors in purities ranging from 95% to 98%, typically as a powder .

1-Cyclopropyl-1H-indazol-5-amine: Why N1 Substituent Matters


Generic substitution of 1-cyclopropyl-1H-indazol-5-amine with other N1-alkylated 1H-indazol-5-amine analogs is not scientifically equivalent due to the profound impact of the N1 substituent on key physicochemical properties . The N1-alkyl group is a primary driver of lipophilicity (LogP), which directly influences membrane permeability, metabolic stability, and target binding [1]. The cyclopropyl group imparts a specific steric and electronic profile that differs markedly from methyl, ethyl, or isopropyl groups, leading to quantifiably different property spaces . Selecting a compound with a different N1 substituent will alter the LogP and, by extension, the compound's behavior in biological assays and its suitability as a building block for further derivatization, undermining the reproducibility of established synthetic or biological protocols [2].

1-Cyclopropyl-1H-indazol-5-amine: Differentiated Property Evidence


Lipophilicity Comparison (LogP)

The N1-cyclopropyl substituent in 1-cyclopropyl-1H-indazol-5-amine confers a quantifiably distinct lipophilicity profile compared to its linear and branched alkyl analogs . This difference is critical for predicting membrane permeability and distribution. The target compound has a measured LogP of 2.53, which is substantially higher than the N1-methyl analog (LogP 1.74) but lower than the N1-isopropyl analog (LogP not directly available, but predicted to be higher based on molecular weight and structure) [1].

Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Commercial Availability and Purity

For procurement decisions, the commercially available purity of 1-cyclopropyl-1H-indazol-5-amine is a quantifiable point of differentiation. Suppliers offer this specific compound at purities of 95% (Sigma-Aldrich) and 98% (Leyan) . This contrasts with some less common N1-alkyl analogs, such as 1-isopropyl-1H-indazol-5-amine, for which high-purity commercial offerings may be less readily available or require custom synthesis, directly impacting procurement timelines and costs.

Chemical Procurement Quality Control Building Block Sourcing

Density and Boiling Point Comparison

The physical properties of 1-cyclopropyl-1H-indazol-5-amine, such as density and boiling point, differ from its N1-alkyl analogs, which can influence handling, purification, and formulation processes . The target compound has a predicted density of 1.44 ± 0.1 g/cm³ and a boiling point of 372.6 ± 15.0 °C . In comparison, the N1-ethyl analog (1-ethyl-1H-indazol-5-amine) has a lower predicted density (1.22 ± 0.1 g/cm³) and a lower boiling point (328.3 ± 15.0 °C) . The N1-isopropyl analog has a similar density (1.2 ± 0.1 g/cm³) and boiling point (323.9 ± 15.0 °C) to the ethyl analog .

Process Chemistry Formulation Science Physicochemical Characterization

1-Cyclopropyl-1H-indazol-5-amine: Recommended Applications


Kinase Library Synthesis with Improved Permeability

The quantifiably higher LogP of 1-cyclopropyl-1H-indazol-5-amine (LogP 2.53) compared to the N1-methyl analog (LogP 1.74) makes it the superior choice as a core scaffold when designing kinase inhibitor libraries with the explicit goal of improving passive cellular permeability [1]. This is a critical differentiator for hit-to-lead campaigns targeting intracellular kinases where cellular activity is a key performance metric.

Probing Steric and Electronic Effects at N1

This compound is the specific and correct choice for systematic structure-activity relationship (SAR) studies aimed at probing the effects of a constrained, electron-rich cyclopropyl group at the N1 position of the indazole ring [2]. Using the methyl, ethyl, or isopropyl analogs would confound this analysis due to their different steric and electronic properties. The target compound's distinct physicochemical profile, as evidenced by its higher density and boiling point, also supports its unique role in such fundamental studies .

Process Chemistry for Scalable Indazole Synthesis

The physical property data—specifically the higher boiling point (372.6 °C) and density (1.44 g/cm³) of 1-cyclopropyl-1H-indazol-5-amine—provide a quantifiable basis for its selection in process chemistry development . These properties directly inform unit operation design, such as distillation and extraction, differentiating it from lower-boiling analogs like the ethyl derivative (328.3 °C) and enabling more robust and predictable scale-up procedures .

Fragment-Based Drug Discovery Building Block

For fragment-based screening, the high commercial purity (up to 98%) and defined physicochemical identity (LogP, density) of 1-cyclopropyl-1H-indazol-5-amine ensure a reproducible starting point . The compound's specific LogP of 2.53 provides a distinct lipophilic anchor that can be exploited in fragment growing or merging, offering a defined vector for optimization that is not identical to other N1-alkylated fragments.

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